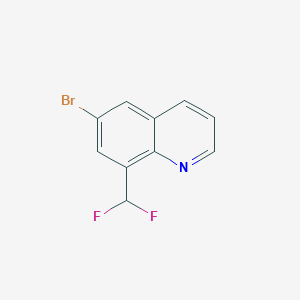

6-Bromo-8-(difluoromethyl)quinoline

Description

Significance of Quinoline (B57606) Scaffold in Advanced Organic and Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.govbiointerfaceresearch.comresearchgate.net This structural motif is not merely a synthetic curiosity but is a recurring feature in a vast array of natural products, most notably the cinchona alkaloids like quinine, and a plethora of pharmacologically active substances. biointerfaceresearch.comresearchgate.net Its prevalence has established it as a "privileged structure," a framework that is frequently found in biologically active compounds.

The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse library of derivatives with a wide spectrum of biological activities. nih.govresearchgate.net These activities include, but are not limited to, antimalarial, antibacterial, anticancer, antifungal, anti-inflammatory, and antiviral properties. biointerfaceresearch.comresearchgate.net Marketed drugs such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin (B1669076) underscore the therapeutic importance of the quinoline core. biointerfaceresearch.com The ability to readily modify the quinoline structure through various synthetic methodologies, such as the Skraup, Combes, and Friedländer syntheses, further enhances its appeal to medicinal chemists for the development of novel therapeutic agents. researchgate.net

The Role of Halogenation and Fluoromethylation in Modulating Quinoline Properties for Research

To fine-tune the biological and physicochemical properties of the quinoline scaffold, chemists employ various functionalization strategies, with halogenation and fluoromethylation being particularly significant.

Fluoromethylation , particularly the introduction of a difluoromethyl (CHF2) group, is a modern strategy in drug design to enhance a molecule's properties. The difluoromethyl group is often considered a bioisostere of a hydroxyl or thiol group, meaning it can mimic these groups in biological systems while offering improved metabolic stability. This group can act as a lipophilic hydrogen bond donor, potentially improving the binding affinity of a drug candidate to its target protein. Incorporating a difluoromethyl group can also modulate a compound's lipophilicity and bioavailability, making it a valuable tool for lead optimization in drug discovery programs.

Overview of 6-Bromo-8-(difluoromethyl)quinoline within Academic Research Contexts

A thorough review of published academic literature indicates that detailed research findings, including specific synthetic routes and biological activity studies for This compound , are limited. The compound is primarily available through commercial chemical suppliers, suggesting its use as a building block in the synthesis of more complex molecules.

While direct research on this specific compound is not extensively documented, its structural motifs are present in compounds described in patent literature for various therapeutic applications. Patents have disclosed quinoline derivatives bearing bromo and fluoromethyl or difluoromethyl substituents as potential treatments for autoimmune and inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. google.comjustia.com Additionally, quinoline carboxamide and carbonitrile derivatives with such substitutions have been investigated as mGluR2-negative allosteric modulators, which have potential applications in treating neurological and psychiatric disorders. google.com

The academic interest in closely related structures is evident. For example, research on other brominated quinolines has demonstrated their potential as anticancer agents, with studies exploring their cytotoxic and apoptotic effects on various cancer cell lines. nih.gov Similarly, the synthesis and biological evaluation of other functionalized quinoline derivatives are active areas of investigation. nih.govacs.org

Given the established importance of the quinoline scaffold and the strategic advantages conferred by bromine and difluoromethyl substitutions, it is plausible that this compound serves as an intermediate in the synthesis of novel compounds for biological screening. However, without dedicated studies on this specific molecule, its precise properties and potential applications remain a subject for future investigation.

Compound Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2248307-00-6 bldpharm.com |

| Molecular Formula | C10H6BrF2N guidechem.com |

Foundational Approaches to Quinoline Core Construction Relevant to Functionalized Derivatives

The construction of the quinoline ring system has been a subject of extensive study for over a century. A variety of named reactions have been developed, each offering a different pathway to this important heterocyclic scaffold. These classical methods, along with their modern adaptations, provide the fundamental tools for synthesizing complex quinoline derivatives. tandfonline.comrsc.org

Classical Cyclization Reactions and Their Adaptations

The traditional methods for quinoline synthesis are generally characterized by the condensation of anilines or other benzene derivatives with compounds that provide the remaining atoms for the pyridine ring. acs.org

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. researchgate.net

The general reaction involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org Modern variants of the Friedländer synthesis focus on improving yields, simplifying reaction conditions, and expanding the substrate scope. Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids have been employed to facilitate the reaction. wikipedia.org For the synthesis of a molecule like this compound, a potential Friedländer approach would involve the reaction of 2-amino-5-bromobenzaldehyde or a corresponding ketone with a difluoromethyl-containing ketone.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 2-aminoaryl aldehyde/ketone | Ketone with α-methylene group | Acid or Base | Substituted quinoline |

The Skraup synthesis is a classic method that produces quinoline from the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. pharmaguideline.comorganicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com

This method is known for its often harsh reaction conditions. tandfonline.com A related reaction, the Doebner-von Miller synthesis, is more versatile and involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid. iipseries.org This approach allows for the synthesis of a wider range of substituted quinolines. acs.org To synthesize this compound via a Skraup-type reaction, one would need to start with a correspondingly substituted aniline, though incorporating the difluoromethyl group at the 8-position via this method would be challenging and likely require a pre-functionalized aniline.

| Reaction | Key Reactants | Key Reagents | General Product |

| Skraup Synthesis | Aniline, Glycerol | Sulfuric acid, Oxidizing agent | Quinoline |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Acid catalyst | Substituted quinoline |

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, this can lead to either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures, known as the Knorr quinoline synthesis). wikipedia.orgsynarchive.com The reaction proceeds through the formation of a Schiff base followed by cyclization. wikipedia.org

The Camps quinoline synthesis is the cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines. wikipedia.orgchem-station.com This method can produce isomeric products depending on the reaction conditions and the structure of the starting material. wikipedia.org

The Combes quinoline synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgslideshare.net An intermediate enamine is formed, which then undergoes cyclization. iipseries.orgwikipedia.org This method is particularly useful for the preparation of 2,4-disubstituted quinolines. wikipedia.org

| Reaction | Aniline Derivative | Carbonyl Compound | Product Type |

| Conrad-Limpach | Aniline | β-ketoester | 4-hydroxyquinoline |

| Camps | o-acylaminoacetophenone | (internal) | Hydroxyquinoline |

| Combes | Aniline | β-diketone | 2,4-disubstituted quinoline |

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction involves the initial hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org

The Niementowski quinoline synthesis is the reaction of anthranilic acid with a ketone or aldehyde to form γ-hydroxyquinoline derivatives. wikipedia.org The reaction is thermally driven and can require high temperatures, which has limited its popularity. wikipedia.org

| Reaction | Starting Materials | Key Feature | Primary Product |

| Pfitzinger | Isatin, Carbonyl compound | Base-catalyzed | Quinoline-4-carboxylic acid |

| Niementowski | Anthranilic acid, Carbonyl compound | Thermally driven | γ-hydroxyquinoline |

Modern and Green Chemistry Strategies in Quinoline Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for quinoline synthesis. tandfonline.com These "green" approaches aim to minimize waste, reduce the use of hazardous solvents and reagents, and improve energy efficiency. researchgate.net

Key aspects of modern green chemistry strategies in quinoline synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or polyethylene glycol (PEG). researchgate.nettandfonline.com

Catalyst-Free Reactions: Developing synthetic protocols that can proceed without the need for a catalyst, often under thermal or microwave conditions. tandfonline.com

Heterogeneous Catalysis: Employing solid-supported catalysts, such as Amberlyst-15 resin or various nanoparticles, which can be easily recovered and reused, thus reducing waste and cost. acs.orgnih.govnih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.gov

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step, which increases efficiency and reduces waste. tandfonline.com

These modern strategies are applicable to the classical quinoline syntheses. For instance, the Friedländer synthesis has been successfully carried out using p-toluenesulfonic acid under solvent-free conditions or with recyclable catalysts like Nafion. organic-chemistry.org Similarly, the Skraup reaction has been adapted to use ionic liquids and microwave irradiation. iipseries.org The use of nanocatalysts is also a burgeoning area, offering high efficiency and recyclability for various quinoline synthetic methods. acs.orgnih.gov The application of these green principles to the synthesis of this compound would involve selecting a classical route and adapting it with a recyclable catalyst, a green solvent, and potentially microwave heating to improve its environmental footprint.

Synthetic Approaches and Functionalization of this compound

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science. The specific analogue, this compound, presents a unique substitution pattern that is of interest for further chemical exploration. This article focuses on the synthetic methodologies for this compound and its analogues, as well as strategies for its regioselective functionalization.

Properties

IUPAC Name |

6-bromo-8-(difluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2N/c11-7-4-6-2-1-3-14-9(6)8(5-7)10(12)13/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRERANGNBNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 6 Bromo 8 Difluoromethyl Quinoline

Substitution Reactions on the Quinoline (B57606) Ring System

The primary focus of derivatization for 6-Bromo-8-(difluoromethyl)quinoline involves the substitution of the bromine atom on the quinoline ring. This is mainly achieved through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing substituents. chemistrysteps.com In the case of this compound, the difluoromethyl group at the C8 position provides some electron-withdrawing character. However, the success of SNAr reactions on this specific compound would depend on the strength of the nucleophile and the reaction conditions. Generally, strong nucleophiles are required for these transformations. chemistrysteps.com

The mechanism involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate. libretexts.org

Elimination of the leaving group: The bromine atom is expelled, which restores the aromaticity of the quinoline ring. chemistrysteps.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide. libretexts.orgyonedalabs.com This method is widely used to form carbon-carbon bonds and introduce aryl or heteroaryl groups. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C6 position. The choice of palladium catalyst, ligand, and base is crucial for the success of the coupling. rsc.orgmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |

| 6-bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Dichlorobis(triphenylphosphine)palladium(II) | Not Specified | Not Specified | 6-phenyl-1,2,3,4-tetrahydroquinoline | High |

| 5-bromo-8-methoxyquinoline | Substituted phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | Not Specified | Not Specified | 5-aryl-8-methoxyquinoline | 68-82 |

Data sourced from a study on similar quinoline derivatives, illustrating the potential for this compound. researchgate.net

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. The mechanism involves the oxidative addition of the halide to a palladium(0) complex, followed by alkene insertion and β-hydride elimination. wikipedia.org

For this compound, the Heck reaction can be employed to introduce alkenyl groups at the C6 position, leading to the formation of styrenyl-type derivatives. The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting alkene. organic-chemistry.orgmdpi.com

Table 2: General Conditions for Heck Coupling Reactions

| Aryl Halide | Alkene | Catalyst | Base | Solvent |

| Iodobenzene | Styrene | Palladium chloride | Potassium acetate | Methanol |

| Aryl Bromides | n-Butyl acrylate (B77674) | Palladium/Phosphine-Imidazolium Salt System | Not Specified | Not Specified |

General conditions sourced from foundational and recent literature on the Heck reaction. wikipedia.orgorganic-chemistry.org

Beyond Suzuki and Heck couplings, other metal-catalyzed reactions can be utilized to derivatize this compound.

Palladium-Catalyzed Cyanation: This reaction introduces a nitrile group onto the quinoline ring, which is a versatile synthetic intermediate that can be converted into various other functional groups. acs.org Modern methods often use non-toxic cyanide sources like K4[Fe(CN)6] and can be performed under mild conditions. nih.gov Recent advancements have enabled these reactions to proceed at room temperature in aqueous media. organic-chemistry.orgnih.gov

Copper-Promoted Reactions: Copper catalysts can be used for various transformations, including C-H activation and the introduction of functional groups. For instance, copper-catalyzed methods have been developed for the C5-H bromination and difluoromethylation of 8-aminoquinoline amides. nih.gov While not directly at the C6-bromo position, these examples highlight the utility of copper in quinoline chemistry. nih.gov

Table 3: Examples of Other Metal-Promoted Transformations

| Reaction | Substrate | Reagent | Catalyst | Key Feature |

| Cyanation | (Hetero)aryl Halides | Zn(CN)2 | Palladium-based | Mild, low-temperature conditions. nih.gov |

| Cyanation | (Hetero)aryl Halides | K4[Fe(CN)6] | Palladium-based | Use of a non-toxic cyanide source. nih.gov |

| C5-H Difluoromethylation | 8-aminoquinoline amides | Ethyl bromodifluoroacetate | Cuprous catalyst with silver additive | Selective C-H functionalization. nih.gov |

Transformations Involving the Difluoromethyl Moiety

The difluoromethyl (CF2H) group is a valuable substituent in medicinal chemistry due to its ability to modulate molecular properties. researchgate.net While often considered a stable terminal group, it can undergo certain transformations.

One potential reaction is the deprotonation of the C-H bond in the CF2H group to form a nucleophilic Ar-CF2- synthon. acs.org This allows for the formation of new carbon-carbon bonds at the difluoromethyl position. This approach has been used to create benzylic Ar-CF2-R linkages. acs.org

Additionally, modern methods involving metallaphotoredox catalysis have been developed for the difluoromethylation of aryl bromides, showcasing the ongoing interest in reactions involving the CF2H group. princeton.edu While this is the reverse of derivatizing the existing CF2H group, it underscores the importance of this moiety in synthetic chemistry.

Research into the direct transformation of the difluoromethyl group on aromatic systems is an evolving area. The high strength of the C-F bond makes these transformations challenging. However, the potential to convert the CF2H group into other functionalities remains an area of interest for synthetic chemists.

Modification of the C-F Bonds within the Difluoromethyl Group

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the C-F bonds of the difluoromethyl group generally inert. However, recent advances in photoredox catalysis have enabled the sequential transformation of C-F bonds within perfluoroalkyl groups. This methodology involves the defluoroaminoxylation of perfluoroalkylarenes, promoted by a phenothiazine-based photocatalyst under visible light, followed by a Lewis acid-mediated defluorinative transformation with various organosilicon reagents. While not yet reported specifically for this compound, this strategy has been successfully applied to other quinoline-based substrates, suggesting its potential applicability. Such a transformation would allow for the conversion of the -CHF2 group into more complex fluoroalkylated structures.

Reactivity of the C-H Bond in the Difluoromethyl Group

The single C-H bond within the difluoromethyl group presents a unique point of reactivity. While less acidic than many other C-H bonds, it can act as a lipophilic hydrogen bond donor, a property that can be significant in molecular recognition and biological activity. acs.org The isosteric and isopolar nature of the CHF2 moiety to hydroxyl (-OH) and thiol (-SH) groups makes it a valuable functional group in medicinal chemistry. nih.gov

Direct functionalization of this C-H bond is challenging but conceivable under specific conditions. Methodologies involving the generation of difluoromethyl radicals (•CHF2) from various precursors for the C-H difluoromethylation of heterocycles are well-documented. nih.govresearchgate.netnih.gov This suggests that, under appropriate radical-initiating conditions, the hydrogen atom of the difluoromethyl group in this compound could potentially be abstracted, opening pathways for further functionalization at this position.

Oxidative and Reductive Pathways

Selective Oxidation Reactions to Yield Quinoline Derivatives

The nitrogen atom in the quinoline ring is susceptible to oxidation, typically yielding the corresponding N-oxide. This transformation is a common strategy to modify the electronic properties of the quinoline core and to direct further functionalization. For instance, quinoline N-oxides can undergo palladium-catalyzed oxidative C-H homocoupling reactions, particularly at the C-8 position. This reaction provides a route to symmetrically substituted 8,8'-biquinolyl N,N'-dioxides, which are important structural motifs in the design of chiral ligands and are found in some dimeric alkaloids.

Controlled Reduction of the Quinoline Core

The quinoline ring system can be selectively reduced to afford 1,2,3,4-tetrahydroquinoline derivatives. This transformation is significant as it converts the flat, aromatic core into a three-dimensional saturated heterocyclic structure, which can drastically alter the molecule's biological and physical properties.

Catalytic hydrogenation is a common method to achieve this reduction. Studies on various bromoquinolines have shown that this reduction can be performed selectively without cleaving the carbon-bromine bond. This is crucial for this compound, as it preserves the bromo-substituent as a handle for subsequent derivatization. Molybdenum sulfide (MoS2) has been identified as an efficient catalyst for the hydrogenation of bromoquinolines containing bromine in the carbocyclic ring. Additionally, mild reduction conditions using iodine as a catalyst with a hydroborane reagent like pinacolborane (HBpin) are also effective for the conversion of quinolines to tetrahydroquinolines.

| Catalyst/Reagent System | Substrate Type | Product | Key Features | Reference |

|---|---|---|---|---|

| MoS₂ / H₂ | Bromoquinolines (Br in carbocycle) | Bromo-1,2,3,4-tetrahydroquinolines | High selectivity; proceeds without C-Br bond cleavage. | |

| I₂ (cat.) / HBpin | Quinolines | 1,2,3,4-Tetrahydroquinolines | Mild reaction conditions; broad functional group tolerance. |

Derivatization for Enhanced Research Utility

Incorporation of Diverse Functional Groups for Structure-Activity Relationship Studies

The 6-bromo substituent is a key functional handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the modular assembly of a diverse library of analogues from a common intermediate, which is a cornerstone of modern structure-activity relationship (SAR) studies. nih.govchemrxiv.org By systematically varying the substituent at the C-6 position, researchers can probe the effects of sterics, electronics, and hydrogen-bonding potential on the molecule's biological activity.

Palladium- and nickel-catalyzed reactions such as Suzuki-Miyaura, Negishi, and Sonogashira couplings are particularly powerful for this purpose. researchgate.netdb-thueringen.denih.govacs.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups. For example, Suzuki-Miyaura coupling with various arylboronic acids can introduce substituted phenyl rings, while Negishi coupling with organozinc reagents can be used to append other alkyl or aryl moieties. researchgate.netnih.gov This strategic derivatization is essential for optimizing a compound's properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Incorporated Functional Group | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids or Esters | Pd(0) or Pd(II) with a phosphine ligand | Aryl, Heteroaryl groups | researchgate.net |

| Negishi Coupling | Organozinc Reagents (e.g., Ar-ZnX) | Pd(0) or Ni(0) | Aryl, Alkyl groups | nih.govacs.org |

| Sonogashira Coupling | Terminal Alkynes | Pd(0) with a copper(I) co-catalyst | Alkynyl groups | db-thueringen.de |

Strategies for Preparing Complex Analogues (e.g., Quinolones, Aniline-substituted Quinolines)

The structural framework of this compound serves as a valuable platform for the development of more complex analogues, particularly quinolones and aniline-substituted quinolines. These derivatives are of significant interest in medicinal chemistry and materials science. The synthetic strategies to access these compounds typically involve either the construction of the quinolone ring system from a suitably substituted aniline (B41778) precursor or the functionalization of the pre-formed quinoline core, for instance, through carbon-nitrogen bond-forming cross-coupling reactions.

Preparation of Aniline-substituted Quinolines

The introduction of an aniline moiety onto the quinoline scaffold can be effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgias.ac.in This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgyoutube.com In the context of this compound, the bromine atom at the C-6 position is a suitable handle for such transformations.

The general approach involves the reaction of the bromoquinoline derivative with a primary or secondary aniline in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and can range from bidentate phosphines like BINAP and DPEPhos to bulky, electron-rich monophosphine ligands developed by Buchwald and others (e.g., XPhos, SPhos). youtube.comorganic-chemistry.org These advanced catalyst systems have expanded the scope of the reaction to include a wide variety of amines and aryl halides, often under milder conditions. wikipedia.org

| Reaction Type | Description | Key Reagents | Potential Application |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction to form a C-N bond between an aryl halide and an amine. ias.ac.inorganic-chemistry.org | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃), Aryl Halide, Amine | Synthesis of 6-(anilino)-8-(difluoromethyl)quinoline derivatives from this compound. |

Preparation of Quinolone Analogues

The synthesis of quinolones often utilizes methods that build the heterocyclic ring from an aniline precursor. The Gould-Jacobs reaction is a classic and widely used method for preparing 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolones. preprints.orgwikipedia.orgablelab.eu

This reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. The resulting intermediate undergoes a thermally induced cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgnih.gov Subsequent saponification and decarboxylation yield the corresponding 4-quinolone. nih.gov

To prepare a quinolone analogue of this compound, a hypothetical synthetic route would commence with 4-bromo-2-(difluoromethyl)aniline as the starting material. The reaction of this aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, would yield the core structure of 6-bromo-8-(difluoromethyl)-4-quinolone. This strategy allows for the construction of the quinolone ring with the desired substitution pattern already in place. The reaction can often be promoted by microwave irradiation to reduce reaction times and improve yields. ablelab.euresearchgate.net

| Reaction Name | Description | Starting Materials | Product Type |

| Gould-Jacobs Reaction | A multi-step synthesis involving condensation and thermal cyclization to form the quinoline ring. preprints.orgwikipedia.org | Substituted Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinolines (4-Quinolones) |

Advanced Spectroscopic and Structural Characterization of 6 Bromo 8 Difluoromethyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in 6-Bromo-8-(difluoromethyl)quinoline. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments is required for a complete assignment of all signals.

Proton (¹H) NMR for Characterizing Proton Environments

The ¹H NMR spectrum is expected to provide key information about the proton environments within the molecule. The spectrum would be characterized by signals in the aromatic region and a distinctive signal for the difluoromethyl group.

Aromatic Region (approx. 7.5-9.0 ppm): Five distinct signals are predicted for the five protons on the quinoline (B57606) ring system. Based on the substitution pattern, one would expect to observe:

A singlet for the proton at the C5 position.

A singlet for the proton at the C7 position.

An ABX or more complex multiplet system for the protons at C2, C3, and C4 of the pyridine (B92270) ring.

Difluoromethyl Group (approx. 6.6-7.8 ppm): The single proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). The significant downfield shift is due to the deshielding effect of the adjacent fluorine atoms and the aromatic ring.

Theoretical ¹H NMR Data Interpretation

| Proton Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|

| H2, H3, H4 | ~8.0 - 9.0 | dd, t, dd (or more complex) | ³JH-H |

| H5 | ~8.0 - 8.5 | s | |

| H7 | ~7.8 - 8.2 | s |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would account for all ten carbon atoms in the molecule, providing insight into the carbon framework.

Aromatic Region (approx. 120-150 ppm): Nine distinct signals are expected for the nine carbons of the quinoline core. The carbon atom attached to the bromine (C6) would be shifted to a higher field compared to an unsubstituted carbon.

Difluoromethyl Carbon (approx. 110-120 ppm): The carbon of the -CHF₂ group is predicted to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F).

Theoretical ¹³C NMR Data Interpretation

| Carbon Position | Expected Chemical Shift (ppm) | Expected Multiplicity (in ¹³C{¹H} NMR) | Key Couplings |

|---|---|---|---|

| C2, C3, C4 | ~120 - 155 | s | |

| C4a, C8a | ~125 - 150 | s | |

| C5, C7 | ~120 - 135 | s | |

| C6 | ~115 - 125 | s | |

| C8 | ~140 - 150 | s |

Fluorine (¹⁹F) NMR for Difluoromethyl Group Analysis

¹⁹F NMR spectroscopy is crucial for specifically analyzing the fluorine-containing moiety. Since there are no other fluorine atoms in the molecule, the spectrum is expected to be relatively simple. A single signal would be anticipated for the two chemically equivalent fluorine atoms of the difluoromethyl group. This signal would appear as a doublet due to coupling with the single adjacent proton (²JF-H). The chemical shift would provide information about the electronic environment of the fluorine atoms.

Advanced Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Elucidation

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. bldpharm.com It would clearly link the aromatic proton signals to their respective carbon atoms on the quinoline ring and, crucially, correlate the proton of the -CHF₂ group to its carbon. bldpharm.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. bldpharm.com Key expected correlations would include:

The proton of the -CHF₂ group showing a correlation to the C8 and C7 carbons of the quinoline ring.

The H7 proton showing correlations to C5, C8, and the C8a bridgehead carbon.

The H5 proton showing correlations to C4, C6, C7, and the C8a bridgehead carbon. These correlations would unambiguously confirm the placement of the bromine atom at C6 and the difluoromethyl group at C8. bldpharm.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₆BrF₂N), the HRMS spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks of nearly equal intensity separated by two mass units (the [M]⁺ and [M+2]⁺ peaks). The precise measured mass would be expected to correspond very closely to the calculated exact mass.

Expected HRMS Data

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₀H₆⁷⁹BrF₂N]⁺ | 256.9697 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical method for assessing the purity and confirming the identity of this compound. The technique first separates the compound from any non-volatile or thermally unstable impurities in the gas chromatograph. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum provides two key pieces of information: the molecular weight and the fragmentation pattern. A crucial diagnostic feature for this compound is the isotopic signature of the bromine atom. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion peak (M⁺) and any bromine-containing fragments will appear as a pair of peaks (an M⁺ and M+2 peak) of almost identical intensity, separated by two mass units. This characteristic doublet is a definitive indicator of the presence of a single bromine atom.

Furthermore, the fragmentation pattern, which results from the breakdown of the molecule during ionization, offers structural confirmation. madison-proceedings.com Characteristic fragments would correspond to the stable quinoline core and the loss of the difluoromethyl group, providing a molecular fingerprint that verifies the compound's identity. madison-proceedings.com The purity is determined by the predominance of the single chromatographic peak corresponding to the target compound. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that complements GC-MS analysis. It is particularly valuable for confirming the molecular weight of polar compounds with minimal fragmentation. For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺. nih.gov

When coupled with a high-resolution mass analyzer (HRMS), ESI-MS can determine the mass of the ion with very high accuracy. This allows for the calculation of the compound's elemental formula. The experimentally measured exact mass of the [C₁₀H₆BrF₂N+H]⁺ ion can be compared to the theoretically calculated mass. A match within a narrow tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula, solidifying the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The resulting spectrum acts as a unique molecular fingerprint.

Key absorption bands in the IR spectrum provide evidence for the main structural components. mdpi.com The aromatic C-H stretching vibrations of the quinoline ring are expected in the 3100-3000 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the aromatic system typically appear in the 1600-1400 cm⁻¹ range. mdpi.com Most significantly, the strong and characteristic C-F stretching vibrations associated with the difluoromethyl group would be prominent in the 1200-1000 cm⁻¹ region. Finally, the C-Br stretching vibration is expected at lower frequencies, generally between 600 and 500 cm⁻¹. The collective presence of these specific bands confirms the integrity of the molecular structure.

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C, C=N | Stretching | 1600 - 1400 |

| C-F (Difluoromethyl) | Stretching | 1200 - 1000 |

| C-Br | Stretching | 600 - 500 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive and detailed three-dimensional structural information of a molecule in its solid, crystalline state.

Through single-crystal X-ray diffraction, the precise coordinates of each atom in the this compound molecule can be determined. This allows for the accurate measurement of all bond lengths, bond angles, and torsion angles. The analysis would be expected to show that the bicyclic quinoline core is largely planar. beilstein-archives.org A key finding from this analysis is the conformation of the difluoromethyl (-CHF₂) group relative to the plane of the quinoline ring, which is defined by specific torsion angles.

Flexible substituents on a rigid molecular scaffold, such as the difluoromethyl group, can sometimes exhibit conformational disorder within the crystal lattice. This occurs when the group does not occupy a single, fixed position but instead is distributed over two or more distinct orientations. X-ray diffraction data can detect this phenomenon, often visualized as smeared or split electron density for the fluorine and hydrogen atoms of the -CHF₂ group. Refinement of the crystallographic model can then quantify this disorder, determining the geometry and relative occupancy of each conformer. rsc.org This provides a more nuanced understanding of the molecule's dynamic behavior even within the constraints of the solid state.

Computational Chemistry and Molecular Modeling Studies of 6 Bromo 8 Difluoromethyl Quinoline

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Bromo-8-(difluoromethyl)quinoline. These methods provide a detailed picture of the molecule's electronic and structural characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are employed to determine its most stable three-dimensional geometry (geometry optimization). nih.govnih.govdergipark.org.tr This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters of a Quinoline (B57606) Derivative (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.37-1.42 | 118-122 | ~0 |

| C-N (ring) | 1.33-1.38 | 117-123 | ~0 |

| C-Br | ~1.90 | - | - |

| C-CF2H | ~1.52 | - | - |

| Note: This table presents typical data for a substituted quinoline and is for illustrative purposes. Actual values for this compound would require specific DFT calculations. |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations of spectroscopic parameters are invaluable for interpreting experimental data. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used within DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.tr These calculated shifts for the ¹H and ¹³C atoms of this compound can be correlated with experimental NMR spectra to confirm its structure. dergipark.org.truncw.educhemicalbook.com The chemical environment of each nucleus, influenced by the electron-withdrawing bromine and difluoromethyl groups, dictates its chemical shift. uncw.edu

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are also calculated using DFT. nih.gov The theoretical vibrational modes are assigned based on their potential energy distribution (PED). nih.gov These calculations help in the precise assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=C bending, and the vibrations of the C-Br and C-CF2H bonds. nih.govdergipark.org.tr

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.netmdpi.com It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. For this compound, the MEP surface would indicate electron-rich regions (negative potential), likely around the nitrogen atom and the fluorine atoms of the difluoromethyl group, which are susceptible to electrophilic attack. imist.ma Conversely, electron-deficient regions (positive potential), expected around the hydrogen atoms, would be prone to nucleophilic attack. sphinxsai.com This analysis provides insights into intermolecular interactions and potential binding sites for biological targets. researchgate.netmdpi.com

Investigation of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). sphinxsai.comyoutube.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Example Data)

| Parameter | Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Chemical Hardness (η) | 2.35 |

| Electronegativity (χ) | 4.15 |

| Note: This table presents hypothetical data for a substituted quinoline. Specific calculations are needed for this compound. |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic delocalization within a molecule. wisc.eduicm.edu.pl It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. For this compound, NBO analysis can reveal hyperconjugative interactions and charge delocalization from lone pairs on the nitrogen and halogen atoms into the aromatic system. sphinxsai.comresearchgate.neticm.edu.pl These interactions contribute significantly to the molecule's stability. researchgate.net The analysis also provides insights into the hybridization of atomic orbitals and the nature of the chemical bonds. icm.edu.pl

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. For this compound, molecular docking studies could be performed against various enzymes or receptors implicated in diseases to explore its potential as a therapeutic agent. nih.govresearchgate.net

These studies would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm then samples various conformations and orientations of the ligand within the protein's active site, scoring them based on their binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. For instance, the bromine atom in this compound could participate in halogen bonding, a significant interaction in medicinal chemistry. The difluoromethyl group can also influence binding through dipolar and hydrophobic interactions. Such studies provide a rational basis for the design of more potent and selective analogs. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to the active site of a biological macromolecule like an enzyme or receptor. While direct docking studies on this specific compound are not widely reported, data from analogous structures provide a predictive framework.

For instance, molecular docking studies on various quinoline derivatives have successfully predicted their binding affinities and modes of interaction with numerous targets, including kinases, HIV reverse transcriptase, and bacterial enzymes. nih.govmdpi.comresearchgate.netresearchgate.net Quinoline-based compounds are known to act as inhibitors for enzymes like reverse transcriptase, which is crucial for the conversion of single-stranded viral RNA to double-stranded viral DNA. tubitak.gov.tr In docking simulations against targets like HIV reverse transcriptase, quinoline derivatives have shown high binding affinities, often interacting with key amino acid residues within the active site. nih.govtubitak.gov.tr Similarly, in studies targeting enzymes like lactate (B86563) dehydrogenase in Plasmodium falciparum, the causative agent of malaria, quinoline derivatives are hypothesized to inhibit the enzyme by competing with its natural substrate, NADH. researchgate.net

For this compound, a docking study would involve placing the molecule into the binding pocket of a selected protein target. The quinoline core would likely form key interactions, while the substituents at the 6- and 8-positions would dictate specificity and affinity. The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), would quantify the stability of the complex. Molecular dynamics simulations could further refine these predictions, assessing the stability of the predicted binding pose over time in a simulated physiological environment. mdpi.comnih.gov

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hydrophobic Interactions)

The specific functional groups on this compound—the quinoline nitrogen, the bromine atom, and the difluoromethyl group—are all expected to participate in distinct and significant intermolecular interactions with a target protein.

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a common and critical interaction for kinase inhibitors that bind to the hinge region of the enzyme. mdpi.com The difluoromethyl group (CHF₂) is also recognized as a potential, albeit weaker, hydrogen bond donor. researchgate.netnih.gov This "lipophilic hydrogen bond donor" character can contribute to binding affinity and specificity. researchgate.net

Halogen Bonding: The bromine atom at the 6-position is a key feature. Halogen atoms, particularly bromine and iodine, can act as halogen bond donors. This occurs due to a region of positive electrostatic potential (a "sigma-hole") on the halogen atom, allowing it to interact favorably with Lewis bases like the oxygen atoms of backbone carbonyls or certain amino acid side chains in a protein. researchgate.netnih.gov This type of interaction is increasingly recognized as a significant contributor to ligand-protein binding affinity and specificity in rational drug design. nih.govcapes.gov.br Furthermore, halogen atoms can also act as hydrogen bond acceptors, interacting with protein hydrogen-bond donors (HBDs) like NH or OH groups. acs.orgnih.gov

Hydrophobic and π-Interactions: The aromatic quinoline ring system is capable of forming hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. nih.gov These interactions are crucial for anchoring the ligand in the active site.

Table 1: Predicted Intermolecular Interactions for this compound

| Molecular Feature | Potential Interaction Type | Interacting Partner in Protein |

|---|---|---|

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Hinge region amide protons (e.g., in kinases) |

| Quinoline Ring | π-π Stacking, Hydrophobic | Aromatic residues (Phe, Tyr, Trp), Aliphatic residues (Leu, Val) |

| 6-Bromo Group | Halogen Bonding | Carbonyl oxygen, other Lewis bases |

| 6-Bromo Group | Hydrogen Bond Acceptor | Amide or hydroxyl groups (Ser, Thr, Asn, Gln) |

| 8-Difluoromethyl Group | Lipophilic Hydrogen Bond Donor | Carbonyl oxygen, other H-bond acceptors |

| 8-Difluoromethyl Group | Hydrophobic | Aliphatic or aromatic residues |

Computational Insights into Hypothesized Mechanisms of Action

Computational studies provide a window into the potential mechanisms of action (MoA) for a compound before extensive biological testing. For quinoline derivatives, a common hypothesized mechanism is the inhibition of specific enzymes. researchgate.netnih.gov For example, the antimalarial action of some quinolines involves capping the growing hemozoin crystals within the parasite, preventing the detoxification of toxic heme. pnas.org Computational analysis supports this by showing a strong affinity of the quinoline molecule for the hemozoin crystal surface. pnas.org

For this compound, computational modeling could generate hypotheses about its MoA. Docking it against a panel of known drug targets (e.g., kinases, proteases, polymerases) could identify proteins with high predicted binding affinities, suggesting it may act as an inhibitor for them. nih.gov The analysis of its binding mode could then explain how it might inhibit the protein's function, for instance, by blocking the substrate binding site or preventing a necessary conformational change. This in silico screening approach is a vital first step in drug discovery, helping to prioritize experimental validation. nih.gov

Structure-Activity Relationship (SAR) Computational Modeling

SAR studies explore how changes in a molecule's structure affect its biological activity. Computational SAR modeling quantifies these relationships to predict the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are built using calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.gov

For quinoline derivatives, QSAR studies have been widely applied to understand their requirements for various activities, including anticancer and antimalarial effects. nih.govmdpi.comresearchgate.net A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), generates contour maps that visualize regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity. mdpi.com For example, a QSAR study on quinolinone-based thiosemicarbazones found that electron-withdrawing groups like bromine at the 6-position increased antitubercular activity, a finding attributed to changes in molecular volume and electronegativity. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov

Pharmacophore models can be developed based on a set of known active ligands. researchgate.netnih.gov For quinoline derivatives, a pharmacophore model might include an aromatic ring feature for the quinoline core and a hydrogen bond acceptor for the ring nitrogen. nih.govscitechnol.com Once validated, this model can be used as a 3D query to rapidly screen large compound databases (virtual screening) to identify new, structurally diverse molecules that fit the model and are therefore likely to be active. nih.govnih.gov If this compound were a known active compound, it could be used to build or refine a pharmacophore model, which would then guide the discovery of other potential inhibitors. nih.gov

Influence of Fluorine Substitution on Lipophilicity and Target Interaction

The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to modulate properties like metabolic stability, pKa, and lipophilicity. acs.orgresearchgate.net The difluoromethyl group (CHF₂) at the 8-position of the quinoline is a critical feature.

Computationally, the effect of this group on lipophilicity (often estimated as logP or logD) can be calculated. While fluorination is often thought to increase lipophilicity, the effect is complex. lincoln.ac.uknih.gov Studies on the replacement of a methyl group with a difluoromethyl group show varied effects on the experimental logP, highlighting the need for careful computational and experimental evaluation. nih.gov The CHF₂ group is considered a "lipophilic hydrogen bond donor," meaning it can increase lipophilicity while also having the ability to form hydrogen bonds, a unique combination that can enhance binding affinity and membrane permeability. researchgate.netnih.gov

Computational models are essential for predicting how fluorine substitution will affect target interactions. acs.org The fluorine atoms can alter the electronic distribution of the entire molecule, influencing its binding to protein targets. nih.gov In some cases, fluorine can participate in favorable interactions with protein residues, such as forming hydrogen bonds with backbone amides, thereby increasing binding affinity. nih.gov Computational fluorine scanning and free-energy perturbation methods can be used to predict the energetic consequences of introducing fluorine at various positions in a ligand, providing a rational basis for its inclusion in drug design. researchgate.net

Research Applications and Mechanistic Aspects of Biological Relevance of 6 Bromo 8 Difluoromethyl Quinoline

Role as a Chemical Probe and Building Block in Medicinal Chemistry Research

The strategic placement of reactive and modulatory functional groups on the quinoline (B57606) core makes 6-bromo-8-(difluoromethyl)quinoline a valuable starting point for the synthesis of more complex molecules. Its utility as a chemical probe and building block is a key area of interest in medicinal chemistry research.

Quinolines are fundamental components in the construction of fused heterocyclic systems. Research has demonstrated that 6-bromoquinoline (B19933) derivatives can serve as starting materials for the synthesis of a variety of fused heterocyclic compounds. globethesis.com For instance, ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate has been utilized to create novel 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives through a one-pot reaction with various amines. globethesis.com This highlights the potential of the 6-bromoquinoline skeleton, and by extension this compound, as a versatile scaffold for generating structurally diverse and novel heterocyclic systems. The presence of the bromine atom at the 6-position provides a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, which are instrumental in building complex molecular architectures. researchgate.net

The quinoline nucleus is a well-established pharmacophore found in numerous approved drugs. nih.govresearchgate.net Derivatives of quinoline have been extensively explored for various therapeutic applications, including anticancer, antibacterial, and antifungal agents. nih.govnih.govnih.govnih.gov The synthesis of novel quinoline derivatives is a continuous effort in the search for new and effective therapeutic agents. nih.gov For example, new quinoline derivatives have been prepared through the Mannich reaction and evaluated for their antibacterial activities, with some compounds showing potent effects against both Gram-positive and Gram-negative bacteria. nih.gov The this compound scaffold can be considered a key intermediate for the development of such advanced bioactive molecules, where the bromine and difluoromethyl groups can be fine-tuned to optimize biological activity and pharmacokinetic properties.

Elucidation of Enzyme Inhibition Mechanisms

The biological activity of quinoline derivatives is often attributed to their ability to interact with and inhibit the function of specific enzymes. The unique electronic properties conferred by the bromo and difluoromethyl substituents in this compound make it an interesting candidate for studying enzyme inhibition mechanisms.

Quinolones are a well-known class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov The mechanism of action involves the stabilization of a cleavage complex between the enzyme and DNA, which ultimately results in double-stranded DNA breaks. nih.gov Although direct studies on this compound are not extensively documented, the core quinoline structure is a key feature for this interaction. The inhibitory activity of various quinolones against DNA gyrase and topoisomerase IV has been quantified, as shown in the table below. These findings suggest that quinoline derivatives, potentially including this compound, could exhibit similar mechanisms of action.

Table 1: Inhibitory Activity of Quinolones against S. aureus DNA Gyrase and Topoisomerase IV

| Compound | MIC (μg/mL) | IC50 for DNA Gyrase (μg/mL) | IC50 for Topoisomerase IV (μg/mL) |

| Levofloxacin | 0.2 | 4.6 | 2.3 |

| Ciprofloxacin (B1669076) | 0.2 | 5.0 | 2.5 |

| Sparfloxacin | 0.05 | 15 | 7.4 |

| Tosufloxacin | 0.1 | 3.6 | 1.8 |

| Data sourced from a study on quinolone inhibitory activities. nih.gov |

Furthermore, studies on brominated quinolines have indicated their potential as anticancer agents through the inhibition of human topoisomerase I. nih.govresearchgate.net This suggests that the bromo-substitution on the quinoline ring can play a significant role in the interaction with topoisomerase enzymes.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a crucial role in the metabolism of a vast number of drugs and other xenobiotics. nih.gov The inhibition or induction of these enzymes can lead to significant drug-drug interactions. nih.gov Quinolines and their derivatives have the potential to interact with CYP enzymes. For instance, fluoroquinolones are known inhibitors of CYP1A1. wikipedia.org The metabolism of related heterocyclic structures, such as indoline, by CYP enzymes has been shown to lead to aromatization and the formation of reactive metabolites. researchgate.netdoi.org Specifically, CYP3A4 has been identified as having the highest "aromatase" activity for indoline. researchgate.netdoi.org Given the structural similarities, it is plausible that this compound could also be a substrate or modulator of CYP enzymes, influencing its own metabolic fate and that of co-administered drugs. The difluoromethyl group, in particular, can alter the metabolic stability of the compound.

Kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. mdpi.com Consequently, kinase inhibitors are a major focus of drug discovery efforts. The quinoline scaffold is a privileged structure in the design of kinase inhibitors. researchgate.netresearchgate.netnih.gov For example, a 4-anilinoquinoline derivative incorporating a difluoromethyl group has been synthesized as a potential kinase inhibitor. researchgate.net The difluoromethyl group is a versatile addition to kinase inhibitor motifs. researchgate.net Furthermore, quinoline-based derivatives have been developed as potent inhibitors of specific kinases like CDK8/19 and B-RAF. nih.govnih.gov The substitution pattern on the quinoline ring is crucial for inhibitory activity and selectivity. For instance, in a series of CDK8 inhibitors, the nature of the substituent at the 6-position of the quinoline ring significantly impacted potency. nih.gov

Table 2: Effect of 6-Substituent on Quinoline-based CDK8 Inhibition

| Compound | 6-Substituent | CDK8 Inhibition (IC50, nM) |

| 8a | -CN | 16 |

| 8b | -H | 980 |

| 8c | -F | >1000 |

| 8d | -Cl | 670 |

| 8e | -Br | >1000 |

| 8f | -CF3 | >1000 |

| Data adapted from a study on quinoline-based CDK8/19 inhibitors. nih.gov |

These findings underscore the potential for this compound and its derivatives to be investigated as inhibitors of specific kinase targets, with the bromo and difluoromethyl groups playing a key role in modulating binding affinity and selectivity.

Investigation of Receptor Binding and Modulation of Cellular Signaling Pathways

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govvjst.vn While specific receptor binding studies for this compound are not extensively documented in publicly available literature, the activities of analogous compounds provide a strong basis for its potential applications. Quinoline derivatives have been shown to bind to various receptors, including tyrosine kinases like c-Met, pseudokinases such as ROR1, and G-protein coupled receptors like α2C-adrenoceptors. acs.orgnih.govresearchgate.net

The interaction of quinoline-based inhibitors with the kinase domain of receptors like c-Met often involves the formation of a hydrogen bond between the quinoline nitrogen and a methionine residue in the hinge region of the ATP-binding site. nih.gov This interaction is pivotal for stabilizing the ligand-protein complex. Furthermore, substituents on the quinoline ring dictate the binding to adjacent hydrophobic pockets, influencing potency and selectivity. nih.gov

In the context of cellular signaling, quinoline derivatives have demonstrated the ability to modulate critical pathways involved in cell proliferation and survival. For instance, dual inhibitors of the PI3K/mTOR pathway, which are central to cancer cell growth, have been developed from quinoline scaffolds. nih.gov Compounds like dactolisib, a quinoline derivative, interact with the ATP-binding cleft of PI3Kα. nih.gov The introduction of electron-withdrawing groups, such as the difluoromethyl group, has been shown to enhance binding activity to targets like the ROR1 pseudokinase. acs.org This suggests that this compound could potentially be investigated as a modulator of such kinase-driven signaling pathways.

Structure-Activity Relationship (SAR) Studies for Functional Optimization

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and selectivity of these compounds.

Impact of Bromine and Difluoromethyl Groups on Biological Efficacy and Selectivity

The bromine atom and the difluoromethyl group on the 6- and 8-positions of the quinoline ring, respectively, are expected to significantly influence the biological profile of the molecule.

Bromine Group: Halogenation, particularly bromination, is a common strategy to enhance the biological activity of quinoline compounds. nih.govrsc.org Bromoquinolines are not only valuable synthetic intermediates but also exhibit potent pharmacological activities, including anticancer effects. nih.govrsc.orgresearchgate.net The presence of bromine atoms can substantially increase antiproliferative activity against various cancer cell lines. nih.gov For example, the bromination of an inactive trimethoxyquinoline at the C-5 and C-7 positions resulted in a compound with significant inhibitory activity. nih.gov This highlights the critical role of the bromine substituent in conferring cytotoxic potential.

Difluoromethyl Group (CF2H): This group is an important functional unit in modern drug design. It is often considered a bioisostere of a hydroxyl or thiol group but with distinct electronic properties. The CF2H group can act as a lipophilic hydrogen bond donor, which can enhance binding affinity and specificity for a biological target. nih.gov Its introduction can lead to improved physicochemical properties, such as metabolic stability and cellular uptake. acs.orgmdpi.com In one study, replacing a trifluoromethyl group with other electron-withdrawing groups, including a difluoromethyl group, was explored to optimize binding activity to the ROR1 pseudokinase, with the difluoromethyl-containing compound showing better solubility and cellular uptake. acs.org

Positional Isomerism and Electronic Effects on Biological Interactions

The specific placement of the bromo and difluoromethyl groups on the quinoline scaffold is critical for its interaction with biological targets. SAR studies on other substituted quinolines have consistently shown that positional isomerism dramatically affects biological outcomes. nih.govrsc.org

The electronic effects of these substituents are also paramount. The bromine atom at position 6 and the difluoromethyl group at position 8, both being electron-withdrawing, will decrease the electron density of the quinoline ring system. This can influence the pKa of the quinoline nitrogen, its ability to form hydrogen bonds, and its participation in π-π stacking interactions with aromatic residues in a protein's binding pocket. nih.gov In the development of ROR1 inhibitors, the introduction of strong electron-withdrawing groups was found to enhance binding activity. acs.org

Development of Design Principles for Tailored Biological Activity

Based on SAR insights from various quinoline analogues, several design principles can be formulated for the functional optimization of compounds like this compound.

Leveraging Privileged Scaffolds: The quinoline nucleus serves as a robust starting point for developing agents with a wide range of pharmacological activities. nih.govbiointerfaceresearch.com

Strategic Functionalization: The biological profile can be fine-tuned by the strategic placement of functional groups. The combination of a halogen like bromine and a specialized group like difluoromethyl offers a powerful approach to modulate potency, selectivity, and pharmacokinetic properties. nih.govacs.org

Computational Modeling: Modern drug design increasingly relies on in-silico methods. Techniques like Comparative Molecular Field Analysis (CoMFA) and molecular docking can analyze the structure-activity relationships of quinoline derivatives in 3D space, helping to predict the biological activity of novel compounds and guide their synthesis. mdpi.com These models can identify which structural features are beneficial for a desired biological effect, enabling the rational design of new, more potent agents. mdpi.com

Applications in Chemical Biology Research

Chemical biology utilizes small molecules as probes to study and manipulate biological systems. The unique structural features of this compound make it a potential candidate for such applications.

Studies on DNA Binding Interactions of Quinoline Analogues

One of the well-documented activities of quinoline derivatives is their ability to interact with DNA. researchgate.netnih.gov These compounds can serve as valuable tools for studying DNA structure and function.

Research on quinoline analogues of the quinoxaline (B1680401) antibiotic echinomycin (B1671085) has shown that these molecules can bind to DNA, likely through a process called intercalation, where the flat aromatic quinoline rings insert themselves between the base pairs of the DNA double helix. researchgate.netnih.gov Some analogues behave as bifunctional intercalators, causing a significant unwinding of the supercoiled DNA helix. nih.gov

The specific nature of the quinoline chromophore plays an active role in determining the binding affinity and sequence selectivity. nih.gov For example, certain quinoline analogues show a preference for binding to (G + C)-rich regions of DNA, while others may bind preferentially to poly(dA-dT) sequences. researchgate.netnih.gov This selectivity suggests that the substituents on the quinoline ring system are crucial for recognition. The interaction can be monitored through various biophysical techniques, including viscosity measurements and fluorescence spectroscopy. researchgate.net The study of how compounds like this compound and its derivatives interact with DNA could provide valuable insights into DNA recognition mechanisms and aid in the development of new probes or therapeutic agents that target nucleic acids.

Development of Fluorescent Probes Utilizing Quinoline Scaffolds

The development of small-molecule fluorescent probes is a significant area of research, with applications ranging from bio-imaging to environmental sensing. The quinoline core is an attractive scaffold for designing such probes due to its inherent photophysical properties, which can be modulated by substituents.

Quinoline derivatives are known to exhibit fluorescence, and the characteristics of this fluorescence, such as emission wavelength and quantum yield, are highly dependent on the nature and position of substituents on the quinoline ring. researchgate.netscielo.br The introduction of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule, thereby tuning its fluorescence properties. rsc.org For instance, the presence of an amino group, an electron-donating group, in conjunction with electron-withdrawing groups like trifluoromethyl, can lead to push-pull type fluorescent molecules with unique solvatochromic and solid-state emission properties. rsc.org

While no specific studies detail the use of this compound as a fluorescent probe, its structure suggests potential in this area. The difluoromethyl group at the 8-position is strongly electron-withdrawing, which could influence the ICT processes within the molecule. The bromine atom at the 6-position, also an electron-withdrawing group, further modifies the electronic landscape of the quinoline ring. The combination of these substituents may lead to interesting photophysical properties, making it a candidate for the development of novel fluorescent probes.

The synthesis of functionalized quinolines for such applications often involves transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a variety of functional groups with high regioselectivity. rsc.org This synthetic versatility would, in principle, allow for the further modification of the this compound scaffold to optimize its fluorescent properties for specific applications.

Table 1: General Photophysical Properties of Substituted Quinolines

| Quinoline Derivative Type | Substituent Effects | Potential Application as a Probe |

| Amino-substituted quinolines | Electron-donating groups often enhance fluorescence quantum yield. | Probes for cellular imaging. rsc.org |

| Hydroxyquinolines | Sensitive to metal ions, leading to changes in fluorescence. | Sensors for metal ions. |

| Quinolines with electron-withdrawing groups | Can lead to solvatochromic shifts in fluorescence. | Environment-sensitive probes. rsc.org |

It is important to note that while the general principles of quinoline-based fluorescent probe design are well-established, the specific photophysical properties of this compound would need to be experimentally determined to assess its true potential in this field.

Environmental Research as a Model Compound

The fate and impact of heterocyclic compounds in the environment are of significant interest. Quinolines are present in the environment from both natural and anthropogenic sources, and their derivatives are used in various industrial and agricultural applications. researchgate.net Therefore, understanding their environmental degradation and potential toxicity is crucial.

Substituted quinolines can serve as model compounds to study the environmental behavior of this class of chemicals. The nature and position of substituents can significantly affect their biodegradability and sorption to soil and sediments. For instance, the presence of halogens, such as bromine, can influence the degradation pathways of aromatic compounds. nih.gov

Currently, there is no available research that specifically investigates the use of this compound as a model compound in environmental studies. However, based on its structure, it could potentially be used to study several aspects of the environmental fate of fluorinated and brominated quinolines. The presence of the difluoromethyl group, a persistent chemical moiety, could make this compound a subject of interest for studies on the environmental persistence of fluorinated organic pollutants. nih.gov

Research on the biodegradation of quinoline has identified various microbial pathways and enzymes involved in its breakdown. nih.gov Studies on the degradation of halogenated quinolines could provide insights into the mechanisms of dehalogenation by microorganisms.

Table 2: Factors Influencing the Environmental Fate of Quinolines

| Property | Influence on Environmental Behavior |

| Water Solubility | Affects mobility in soil and water systems. |

| Sorption Coefficient (Koc) | Determines partitioning between soil/sediment and water. |

| Biodegradability | Influences persistence in the environment. |

| Photodegradation | Can be a significant degradation pathway in surface waters. |